molecular formula C20H21NO3 B4932690 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione

1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione

Cat. No. B4932690
M. Wt: 323.4 g/mol
InChI Key: HTKBRZIHLSEISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as EMDP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. EMDP is a pyrrolidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has the ability to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is its potential applications in the field of cancer treatment. However, there are also limitations to its use in lab experiments. 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is a relatively new compound, and there is still much that is not known about its properties and potential applications. Further research is needed to fully understand the advantages and limitations of 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione in lab experiments.

Future Directions

There are many potential future directions for research on 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of research is in the development of new cancer treatments. 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another area of research is in the development of new pain medications. 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has been found to have analgesic properties, and further research could lead to the development of new pain medications with fewer side effects than currently available treatments.

Synthesis Methods

The synthesis of 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione involves the reaction of 4-ethoxybenzaldehyde with 4-methylbenzylamine in the presence of acetic anhydride. This reaction results in the formation of the intermediate compound, which is then cyclized using trifluoroacetic acid to produce 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has been found to exhibit a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-24-18-10-8-17(9-11-18)21-19(22)13-16(20(21)23)12-15-6-4-14(2)5-7-15/h4-11,16H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKBRZIHLSEISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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